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Compound of Interest

Compound Name: 3-Phenylisoxazol-4-amine

Cat. No.: B15124975 Get Quote

A detailed examination of the structure-activity relationships of novel 3-phenylisoxazole-4-

carboxamide derivatives reveals their potential as anticancer and antioxidant agents. This

guide provides a comparative analysis of their biological performance, supported by

experimental data and detailed protocols.

A series of recently synthesized 3-phenylisoxazole-4-carboxamide derivatives has

demonstrated promising activity against several cancer cell lines, with some compounds

exhibiting potent cytotoxic effects. Structure-activity relationship (SAR) studies indicate that the

nature and position of substituents on the phenyl rings play a crucial role in determining the

biological activity of these compounds. This guide summarizes the key findings from these

studies, presenting quantitative data in a clear, comparative format, and provides detailed

experimental methodologies for the cited biological assays.

Structure-Activity Relationship and Biological
Evaluation
The core structure of the investigated compounds consists of a 3-phenylisoxazole scaffold with

a carboxamide group at the 4-position. The SAR studies primarily explored the impact of

various substituents on both the 3-phenyl ring and the N-phenyl ring of the carboxamide

moiety.
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Anticancer Activity
The cytotoxic effects of the 3-phenylisoxazole-4-carboxamide derivatives were evaluated

against a panel of human cancer cell lines, including hepatocellular carcinoma (Hep3B and

HepG2), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7).[1][2] The half-

maximal inhibitory concentration (IC50) values were determined to quantify their potency.

Key Observations from SAR Studies:

Substitution on the N-phenyl ring: The presence of electron-donating or electron-withdrawing

groups on the N-phenyl ring of the carboxamide significantly influenced the anticancer

activity.

Substitution on the 3-phenyl ring: Modifications on the 3-phenyl ring also led to variations in

cytotoxic potency across different cancer cell lines.

Selectivity: Notably, most of the synthesized compounds displayed lower cytotoxicity against

the normal human embryonic kidney cell line (Hek293T), suggesting a degree of selectivity

for cancer cells.[1]

Table 1: Comparative Anticancer Activity (IC50 in µM) of 3-Phenylisoxazole-4-carboxamide

Derivatives[1][2]

Compoun
d

R1 (on 3-
phenyl)

R2 (on N-
phenyl)

Hep3B HeLa MCF-7
Hek293T
(Normal)

2a H H 8.02 0.91 >50 112.78

2b H 4-OCH3 5.96 >50 20.11 221.09

2c H 4-F 10.15 >50 15.33 266.66

2d H 4-Cl 28.62 >50 10.21 189.90

2e 2-Cl H >50 >50 >50 >300

Doxorubici

n
(Standard) 2.23 - - 0.581
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Data presented as IC50 (µM). Lower values indicate higher potency.

Antioxidant Activity
The antioxidant potential of these derivatives was assessed using the 2,2-diphenyl-1-

picrylhydrazyl (DPPH) free radical scavenging assay.[1][2] The IC50 values were determined to

compare their efficacy with the standard antioxidant, Trolox.

Key Observations from SAR Studies:

The antioxidant activity of the synthesized compounds was generally weak to moderate.[1]

Compound 2d, bearing a chloro-substituent, showed the most promising antioxidant activity

among the tested series.[1]

Table 2: Comparative Antioxidant Activity (IC50 in µM) of 3-Phenylisoxazole-4-carboxamide

Derivatives[1][2]

Compound R1 (on 3-phenyl) R2 (on N-phenyl)
DPPH Scavenging
IC50 (µM)

2a H H >200

2b H 4-OCH3 >200

2c H 4-F >200

2d H 4-Cl 138.50

2e 2-Cl H >200

Trolox (Standard) 37.23

Data presented as IC50 (µM). Lower values indicate higher potency.

Experimental Protocols
Synthesis of 3-Phenylisoxazole-4-carboxamide
Derivatives
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The synthesis of the target compounds was achieved through a coupling reaction between a

substituted 3-phenylisoxazole-4-carboxylic acid and a corresponding aniline derivative. The

reaction was facilitated by the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as

a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in a solvent such as

dichloromethane (DCM).[3]

Synthesis Workflow

3-Phenylisoxazole-4-carboxylic acid

EDCI, DMAP
DCM, 24h

Substituted Aniline

3-Phenylisoxazole-4-carboxamide Derivative

Click to download full resolution via product page

Synthesis of 3-Phenylisoxazole-4-carboxamides.

In Vitro Anticancer Activity Assay (MTS Assay)
The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-

dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS)

assay.[1][2]

Cell Seeding: Cancer cells (Hep3B, HeLa, MCF-7) and normal cells (Hek293T) were seeded

in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
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Compound Treatment: The cells were then treated with various concentrations of the

synthesized compounds and a positive control (Doxorubicin) and incubated for another 48

hours.

MTS Reagent Addition: After the incubation period, the MTS reagent was added to each

well.

Incubation and Absorbance Measurement: The plates were incubated for a further 1-4 hours,

and the absorbance was measured at 490 nm using a microplate reader.

IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell

growth (IC50) was calculated from the dose-response curves.
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MTS Assay Workflow
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Workflow for the MTS cytotoxicity assay.
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Antioxidant Activity Assay (DPPH Radical Scavenging)
The antioxidant capacity of the compounds was evaluated by their ability to scavenge the

stable DPPH free radical.[1][2]

Preparation of Solutions: A solution of DPPH in methanol was prepared. The test compounds

and the standard (Trolox) were also dissolved in a suitable solvent.

Reaction Mixture: An aliquot of each compound solution at various concentrations was mixed

with the DPPH solution.

Incubation: The reaction mixtures were incubated in the dark at room temperature for 30

minutes.

Absorbance Measurement: The absorbance of the solutions was measured at 517 nm.

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity was

calculated, and the IC50 value (the concentration of the compound required to scavenge

50% of the DPPH radicals) was determined.

Conclusion
The 3-phenylisoxazole-4-carboxamide scaffold represents a promising template for the

development of novel anticancer agents. The SAR studies have provided valuable insights into

the structural requirements for enhancing cytotoxic activity and selectivity. While the antioxidant

activity of the current series of compounds is modest, further structural modifications could

potentially improve this property. The experimental protocols detailed in this guide provide a

basis for the continued investigation and optimization of these and similar derivatives for

therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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